molecular formula C6H13NO2 B14607147 Ethyl 2-hydroxy-2-methylpropanimidate CAS No. 59085-79-9

Ethyl 2-hydroxy-2-methylpropanimidate

Cat. No.: B14607147
CAS No.: 59085-79-9
M. Wt: 131.17 g/mol
InChI Key: IWCXNLORDQRJMC-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-methylpropanimidate is an organic compound with a unique structure that includes an ethyl group, a hydroxy group, and a methyl group attached to a propanimidate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-2-methylpropanimidate typically involves the reaction of ethyl 2-hydroxy-2-methylpropanoate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imidate group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production. The purification of the final product is typically achieved through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-methylpropanimidate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidate group can be reduced to form amines or other reduced derivatives.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-hydroxy-2-methylpropanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-hydroxy-2-methylpropanimidate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and imidate groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include enzymatic catalysis and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-2-methylpropanoate: Similar structure but lacks the imidate group.

    Methyl 2-hydroxy-2-methylpropanimidate: Similar structure but with a methyl group instead of an ethyl group.

    2-Hydroxy-2-methylpropanamide: Similar structure but with an amide group instead of an imidate group.

Uniqueness

This compound is unique due to the presence of both hydroxy and imidate groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

59085-79-9

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

ethyl 2-hydroxy-2-methylpropanimidate

InChI

InChI=1S/C6H13NO2/c1-4-9-5(7)6(2,3)8/h7-8H,4H2,1-3H3

InChI Key

IWCXNLORDQRJMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(C)(C)O

Origin of Product

United States

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